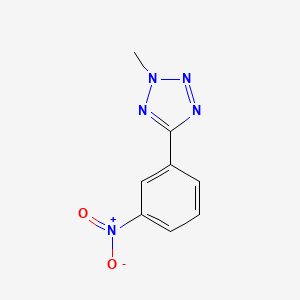

2-甲基-5-(3-硝基苯基)-2H-四唑

货号 B2558694

CAS 编号:

69790-73-4

分子量: 205.177

InChI 键: NHHGYZUVVIVJSO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a highly reactive and explosive compound that has been widely studied for its potential applications in various fields of science. In

科学研究应用

- MNT derivatives have been investigated for their antimicrobial potential. Researchers have synthesized various analogs and evaluated their efficacy against bacteria, fungi, and other pathogens. These compounds could serve as novel antimicrobial agents in the fight against infections .

- Studies have explored MNT derivatives as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis has drawn attention. Researchers investigate their mechanisms of action and assess their effectiveness against different cancer types .

- MNT derivatives have shown promise in modulating inflammatory responses. These compounds may help mitigate inflammation-related diseases by targeting specific pathways or receptors. Further research aims to optimize their anti-inflammatory activity .

- Researchers have examined MNT derivatives for their antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Their potential application in preventing oxidative stress-related diseases is an active area of investigation .

- MNT can form stable complexes with metal ions due to its tetrazole ring. These complexes have been studied for their coordination chemistry and potential applications in catalysis, drug delivery, and material science .

- MNT derivatives exhibit interesting photophysical behavior, including fluorescence and phosphorescence. Researchers explore their luminescent properties for applications in sensors, imaging, and optoelectronic devices .

Antimicrobial Activity

Anticancer Properties

Anti-Inflammatory Effects

Antioxidant Capacity

Metal Chelation and Coordination Chemistry

Photophysical Properties

属性

IUPAC Name |

2-methyl-5-(3-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHGYZUVVIVJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole | |

Synthesis routes and methods

Procedure details

3-Nitro-(1H-tetrazol-5-yl)benzene (0.99 g) was added at 0° C. to a magnetically stirred suspension of sodium hydride (243 mg, 60% oil dispersion) in 50 ml of dry tetrahydrofuran. The reaction mixture was stirred for 15 minutes and then iodomethane was added in 6 increments of 0.5 ml over a 3 hour period. The reaction mixture was concentrated in vacuo and the residue was partitioned between water (50 ml) and ethyl acetate. The aqueous layer was extracted (2×15 ml) with ethyl acetate and the combined organic extracts were washed with brine, dried, and concentrated. The title compound was obtained as a solid after flash chromatography on silica gel (chloroform-methanol, 95:5).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2558611.png)

![N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2558614.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)

![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)